3-(4-methoxyphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole
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Overview
Description
3-(4-methoxyphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole: is a heterocyclic compound that belongs to the oxadiazole family Oxadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methoxybenzonitrile with phenoxyacetic acid hydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenoxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the oxadiazole ring.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of 3-(4-hydroxyphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of various substituted oxadiazole derivatives depending on the substituent introduced.
Scientific Research Applications
3-(4-methoxyphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding.
Material Science: Employed in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Agricultural Chemistry: Explored for its potential as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. The compound’s structure allows it to interact with various molecular targets, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-methoxyphenyl)-1,2,4-oxadiazole: Lacks the phenoxymethyl group, which may affect its biological activity.
5-(phenoxymethyl)-1,2,4-oxadiazole: Lacks the methoxyphenyl group, potentially altering its chemical properties.
3-(4-chlorophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole: Substitution of the methoxy group with a chlorine atom can change its reactivity and biological activity.
Uniqueness
The presence of both the methoxyphenyl and phenoxymethyl groups in 3-(4-methoxyphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole contributes to its unique chemical properties and potential applications. These functional groups can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-19-13-9-7-12(8-10-13)16-17-15(21-18-16)11-20-14-5-3-2-4-6-14/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDRMIQMENZZNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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